molecular formula C8H19NO B13000657 (3R,5S)-5-Amino-6-methylheptan-3-ol

(3R,5S)-5-Amino-6-methylheptan-3-ol

Cat. No.: B13000657
M. Wt: 145.24 g/mol
InChI Key: FFLAQPQLAQIDGP-SFYZADRCSA-N
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Description

(3R,5S)-5-Amino-6-methylheptan-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 3rd and 5th positions. The presence of an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-Amino-6-methylheptan-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using biocatalysts such as diketoreductases. This method ensures high enantioselectivity and yields the desired chiral centers with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of recombinant enzymes and cofactor regeneration systems. These biocatalytic processes are preferred due to their cost-effectiveness, environmental friendliness, and ability to produce high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-Amino-6-methylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various ketones, aldehydes, secondary alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3R,5S)-5-Amino-6-methylheptan-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular and metabolic diseases.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (3R,5S)-5-Amino-6-methylheptan-3-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and alter cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-5-Amino-6-methylheptan-3-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

(3R,5S)-5-amino-6-methylheptan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3/t7-,8+/m1/s1

InChI Key

FFLAQPQLAQIDGP-SFYZADRCSA-N

Isomeric SMILES

CC[C@H](C[C@@H](C(C)C)N)O

Canonical SMILES

CCC(CC(C(C)C)N)O

Origin of Product

United States

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